molecular formula C12H13BrN2O2 B2980075 tert-butyl N-(2-bromo-5-cyanophenyl)carbamate CAS No. 1889801-72-2

tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

Cat. No. B2980075
M. Wt: 297.152
InChI Key: LNWJWNIWBIWDNN-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-bromo-5-cyanophenyl)carbamate” is a chemical compound with the CAS Number: 1889801-72-2 . It has a molecular weight of 297.15 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(2-bromo-5-cyanophenyl)carbamate” is 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“tert-butyl N-(2-bromo-5-cyanophenyl)carbamate” is a powder that is stored at room temperature .

Scientific Research Applications

Synthetic Methodology and Chemical Reactions

A significant application of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate is found in synthetic chemistry, where it serves as an intermediate in the preparation of Boc-protected amines via a one-pot Curtius rearrangement. This methodology, which involves the formation of an acyl azide intermediate that undergoes Curtius rearrangement, is notable for its mildness and efficiency, yielding the desired tert-butyl carbamate at low temperatures across various substrates (Lebel & Leogane, 2005).

Environmental and Energy Applications

Furthermore, the compound finds applications in environmental and energy sectors, specifically in metabolic engineering of cyanobacteria for the production of 1-butanol from carbon dioxide. This innovative approach demonstrates the compound's role in facilitating the enzymatic processes required for the autotrophic production of 1-butanol, offering a sustainable route to chemical feedstock and potential fuel production directly from CO2 (Lan & Liao, 2011).

Material Science and Sensory Applications

In the realm of material science, tert-butyl N-(2-bromo-5-cyanophenyl)carbamate derivatives have been used to construct strong blue emissive nanofibers. These nanofibers, notable for their ability to form organogels and emit strong blue light, have been applied as fluorescent sensory materials for the detection of volatile acid vapors. The role of the tert-butyl moiety in facilitating gel formation and the efficient chemosensory properties of these materials underscore their potential in developing new sensory technologies (Sun et al., 2015).

Pharmaceutical and Biologically Active Compound Synthesis

Moreover, tert-butyl N-(2-bromo-5-cyanophenyl)carbamate is an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a medication used in cancer treatment. The compound's role in the synthesis of critical intermediates for pharmaceutical applications highlights its importance in medicinal chemistry and drug development (Zhao et al., 2017).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWJWNIWBIWDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

CAS RN

1889801-72-2
Record name tert-butyl N-(2-bromo-5-cyanophenyl)carbamate
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